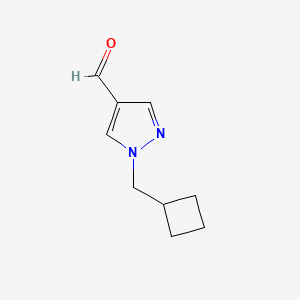

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSJAYMPUKYLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Executive Summary & Strategic Rationale

In contemporary drug development, the pyrazole-4-carbaldehyde scaffold serves as a privileged building block, frequently utilized in the synthesis of kinase antagonists, PARP14 inhibitors, and diverse heterocyclic therapeutics [1]. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) incorporates a cyclobutylmethyl moiety that imparts a unique balance of lipophilicity and steric bulk, enhancing metabolic stability compared to linear alkyl chains. The C4-formyl group provides a highly versatile electrophilic handle for downstream functionalizations, such as reductive aminations, Wittig olefinations, and Knoevenagel condensations.

This whitepaper details the two primary synthetic pathways for this compound: Direct

Retrosynthetic Analysis and Pathway Selection

The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde can be approached via two distinct disconnections, each with specific operational advantages.

-

Pathway A (Direct

-Alkylation): This route relies on the base-mediated nucleophilic substitution ( -

Pathway B (Vilsmeier-Haack Formylation): This alternative strategy begins with 1-(cyclobutylmethyl)-1H-pyrazole. The electron-rich nature of the pyrazole core, augmented by the electron-donating alkyl group, makes the C4 position highly susceptible to electrophilic aromatic substitution by a Vilsmeier reagent [3, 4].

Figure 1: Divergent synthetic pathways for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Quantitative Pathway Comparison

To facilitate route selection, the following table summarizes the operational metrics of both pathways based on standard medicinal chemistry parameters.

| Parameter | Pathway A: Direct | Pathway B: Vilsmeier-Haack Formylation |

| Starting Material | 1H-pyrazole-4-carbaldehyde | 1-(cyclobutylmethyl)-1H-pyrazole |

| Key Reagents | (Bromomethyl)cyclobutane, K₂CO₃ | POCl₃, DMF |

| Solvent System | DMF or Acetonitrile | DMF (acts as both reagent and solvent) |

| Typical Yield | 75% – 85% | 65% – 75% |

| Reaction Time | 12 – 16 hours | 4 – 6 hours |

| Temperature | 80 °C – 100 °C | 0 °C → 80 °C |

| Regioselectivity | Absolute (Symmetric SM) | Absolute (Exclusively C4 position) |

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and in-process controls required to ensure experimental integrity.

Protocol A: Direct -Alkylation (Preferred Route)

This method is highly favored due to the commercial availability of 1H-pyrazole-4-carbaldehyde and the absolute regiocontrol afforded by the substrate's symmetry[1, 2].

Mechanistic Rationale:

Potassium carbonate (K₂CO₃) is selected as the base because its mild pKa (~10.3) is sufficient to deprotonate the pyrazole N-H (pKa ~14) without triggering unwanted side reactions at the electrophilic aldehyde group (e.g., Cannizzaro reaction or aldol condensations), which can occur if stronger bases like NaH are used. DMF provides a polar aprotic environment that poorly solvates the pyrazolide anion, thereby maximizing its nucleophilicity for the

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

-

Alkylation: Introduce (bromomethyl)cyclobutane (1.2 eq) dropwise via syringe.

-

Thermal Activation: Elevate the reaction temperature to 80 °C.

-

In-Process Control: Monitor via TLC (typically 1:1 Hexane/Ethyl Acetate). The highly polar starting material (

~0.1) will be consumed, replaced by the more lipophilic product ( -

Quench & Workup: Upon completion (approx. 12 hours), cool to room temperature and quench by pouring into a 5-fold volume of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Vilsmeier-Haack Formylation

If 1-(cyclobutylmethyl)-1H-pyrazole is already available in the library, the Vilsmeier-Haack reaction is a highly efficient method for introducing the C4-aldehyde [3, 4].

Mechanistic Rationale:

The reaction relies on the in situ generation of the Vilsmeier reagent (a chloroiminium ion) from Phosphorus oxychloride (POCl₃) and DMF. The

Figure 2: Vilsmeier-Haack formylation mechanism targeting the pyrazole C4 position.

Step-by-Step Methodology:

-

Reagent Generation: Cool anhydrous DMF (5.0 eq, serving as both reagent and solvent) to 0 °C in an ice bath under argon. Carefully add POCl₃ (1.5 eq) dropwise. Stir for 30 minutes at 0 °C to allow the Vilsmeier reagent to fully form (often observed as a pale yellow complex).

-

Substrate Addition: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the active Vilsmeier complex at 0 °C.

-

Electrophilic Attack: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 4 to 6 hours.

-

In-Process Control: TLC monitoring is less straightforward due to the highly polar iminium intermediate. Reaction progress is typically confirmed via LC-MS of a micro-aliquot quenched in water.

-

Hydrolysis (Critical Step): Cool the mixture to 0 °C and carefully pour it over crushed ice or a cold saturated solution of Sodium Acetate (NaOAc). The basic/aqueous environment is mandatory to hydrolyze the iminium intermediate to the aldehyde and neutralize the generated phosphoric and hydrochloric acids.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via chromatography.

Analytical Validation

Regardless of the synthetic pathway chosen, the structural integrity of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde must be validated through analytical characterization:

-

¹H NMR (CDCl₃): The defining features are the highly deshielded aldehyde proton appearing as a sharp singlet near

9.80 - 10.00 ppm, and the two pyrazole aromatic protons appearing as distinct singlets between -

Mass Spectrometry (ESI-MS): Expected

peak at

References

- US Patent 10562891B2. Quinazolinones as PARP14 inhibitors.

- BenchChem Technical Support Team. Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde. BenchChem.

- BenchChem Technical Support Team.

- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS 1285065-74-8): A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule libraries relies heavily on versatile, functionally dense building blocks. 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) represents a highly strategic scaffold. Combining the metabolic stability of a cyclobutyl ring, the bioisosteric properties of a pyrazole core, and the electrophilic versatility of a C4-aldehyde, this compound serves as a critical hub for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the causality behind its structural design and providing self-validating synthetic protocols for its application in high-throughput medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The physicochemical properties of a building block dictate the pharmacokinetic destiny of the final active pharmaceutical ingredient (API). The quantitative profile of this compound is optimized to keep downstream derivatives well within Lipinski’s Rule of Five.

Quantitative Data Summary

| Property | Value | Rationale / Impact on Drug Design |

| CAS Number | 1285065-74-8 | Unique identifier for procurement and database querying. |

| Molecular Formula | C9H12N2O | Defines stoichiometry for precise reaction equivalents. |

| Molecular Weight | 164.20 g/mol | Low MW ensures the final functionalized API avoids excessive bulk. |

| LogP (Estimated) | 1.5 - 2.0 | Optimal lipophilicity contribution for cell membrane permeability. |

| H-Bond Donors | 0 | Prevents unwanted self-condensation; enhances BBB penetration potential. |

| H-Bond Acceptors | 3 (N, N, O) | Provides critical interaction vectors for target protein hinge regions. |

Causality of Structural Elements

In drug design, peripheral appendages are never chosen arbitrarily.

-

The Cyclobutylmethyl Moiety: This group is specifically selected over standard alkyls (e.g., isobutyl) or cyclopropylmethyl groups due to its unique combination of steric bulk and metabolic stability. The cyclobutane ring possesses a puckered conformation (dihedral angle ~25°), introducing a distinct spatial trajectory that effectively fills hydrophobic pockets while resisting CYP450-mediated aliphatic oxidation.

-

The 1H-Pyrazole Core: Acting as a rigid, aromatic spacer, the pyrazole is a recognized bioisostere for phenyl rings. It improves aqueous solubility and provides a critical hydrogen-bond acceptor (the sp2 nitrogen) without the metabolic liabilities associated with anilines or phenols .

-

The C4-Carbaldehyde: Positioned para-like to the alkyl substituent, this highly reactive electrophile maximizes the linear extension of the molecular scaffold, priming it for diverse C-C or C-N bond formations.

Downstream Functionalization Workflows

The primary utility of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde lies in its ability to undergo rapid, high-yielding functionalizations.

Strategic downstream functionalization pathways of the C4-aldehyde.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed, explaining the causality of each chemical choice.

Protocol 1: Synthesis via N-Alkylation of 1H-Pyrazole-4-carbaldehyde

Objective: Synthesize the title compound from commercially available precursors via nucleophilic substitution.

-

Deprotonation: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) and Cesium Carbonate (Cs2CO3, 2.0 eq) in anhydrous DMF (0.2 M) at room temperature. Stir for 30 minutes.

-

Causality: Cs2CO3 is preferred over K2CO3 due to the higher solubility of the cesium pyrazolide intermediate, ensuring a homogeneous and rapid alkylation environment.

-

-

Alkylation: Add cyclobutylmethyl bromide (1.1 eq) dropwise. Elevate the temperature to 80°C.

-

Causality: The cyclobutylmethyl system is sterically hindered. Elevated thermal energy is required to overcome the activation barrier of the sluggish SN2 kinetics .

-

-

Self-Validating Checkpoint: At 4 hours, remove a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). The system is validated when the parent mass (m/z 97) is depleted to ≤2% and the product mass (m/z 165[M+H]+) dominates. If unreacted starting material persists, the bromide has likely degraded; causality dictates adding an additional 0.2 eq of the electrophile and stirring for 2 more hours.

-

Workup: Cool to room temperature, dilute with 10 volumes of EtOAc, and wash with 5% aqueous LiCl (3x) followed by brine.

-

Causality: LiCl washes are highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during concentration.

-

-

Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Reductive Amination for Library Generation

Objective: Convert the C4-aldehyde into a substituted amine library using a mild hydride source.

Mechanistic pathway of reductive amination utilizing the C4-aldehyde group.

-

Iminium Formation: Combine 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), a primary/secondary amine (1.2 eq), and glacial acetic acid (0.1 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Stir at room temperature for 2 hours.

-

Causality: Acetic acid acts as a mild Brønsted acid to protonate the hemiaminal intermediate, facilitating dehydration to the highly electrophilic iminium ion without degrading acid-sensitive functional groups.

-

-

Self-Validating Checkpoint: Before adding the reducing agent, quench a 10 µL aliquot with NaBH4 in MeOH and analyze via LC-MS. The protocol is validated when >95% of the aldehyde is converted to the amine. Proceeding prematurely leads to direct reduction of the unreacted aldehyde to an alcohol byproduct (m/z 167), a common pitfall in poorly controlled aminations.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in a single portion. Stir for 12 hours.

-

Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups render the hydride less nucleophilic. It is mild enough to selectively reduce the iminium ion without reducing any residual aldehyde, and it avoids the generation of toxic cyanide gas associated with NaBH3CN .

-

-

Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na2SO4, and concentrate for final purification.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (2015). The Practice of Medicinal Chemistry (4th ed.). Academic Press.[Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[Link]

Technical Whitepaper: Synthesis, Characterization, and Application of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Executive Summary

In modern drug discovery, functionalized pyrazoles serve as privileged scaffolds due to their favorable physicochemical properties, metabolic stability, and ability to participate in key hydrogen-bonding interactions. 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) is a highly versatile building block. By combining a lipophilic, rigid cyclobutylmethyl tail with a highly reactive C4-aldehyde, this molecule acts as a critical intermediate for synthesizing complex pharmacophores, including CFTR potentiators and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven methodologies, causality-driven protocols, and self-validating analytical frameworks to ensure absolute reproducibility in your laboratory.

Quantitative Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting its behavior in biphasic extractions and chromatographic purifications. The quantitative data for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is summarized below, based on established chemical databases [1].

| Property | Value | Operational Implication |

| Chemical Name | 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde | Standard IUPAC nomenclature. |

| CAS Registry Number | 1285065-74-8 | Unique identifier for procurement [1]. |

| Molecular Formula | C₉H₁₂N₂O | Used for mass spectrometry (MS) validation. |

| Molecular Weight | 164.2 g/mol | Critical for stoichiometric calculations. |

| Predicted Boiling Point | 296.9 ± 13.0 °C | Indicates low volatility; safe for high-temp vacuum drying. |

| Predicted Density | 1.23 ± 0.1 g/cm³ | Heavier than water; relevant for phase separation. |

| Predicted pKa | 0.20 ± 0.10 | Extremely weak base; will not readily form HCl salts. |

Structural Chemistry & Regioselectivity Analysis (Expertise & Causality)

A common pitfall in pyrazole chemistry is the generation of difficult-to-separate regioisomeric mixtures during N-alkylation. However, the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde elegantly bypasses this issue.

Unsubstituted 1H-pyrazole-4-carbaldehyde exists as a rapidly interconverting mixture of tautomers. Because the formyl group is located at the 4-position—lying exactly on the

Standardized Experimental Protocol: Base-Mediated N-Alkylation

The following protocol details the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde via the N-alkylation of 1H-pyrazole-4-carbaldehyde. This method is engineered as a self-validating system , ensuring that each step provides immediate feedback to the bench scientist.

Reagents Required:

-

1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Cyclobutylmethyl bromide (1.1 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology

Step 1: Reaction Assembly & Base Activation Charge a flame-dried round-bottom flask with 1H-pyrazole-4-carbaldehyde and anhydrous DMF. Add Cs₂CO₃ and stir the suspension at room temperature for 15 minutes.

-

Causality: We specifically select Cs₂CO₃ over K₂CO₃ due to the "Cesium Effect." The larger ionic radius of Cs⁺ provides a weakly coordinated, highly nucleophilic "naked" pyrazolate anion, significantly accelerating the reaction rate [2]. Anhydrous DMF is critical to prevent competitive hydrolysis of the alkyl bromide.

Step 2: Alkylation & Thermal Activation Add cyclobutylmethyl bromide dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours.

-

Causality: While the alkylating agent is a primary halide, the adjacent cyclobutane ring introduces neopentyl-like steric hindrance. Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier of this specific

displacement.

Step 3: Self-Validating Reaction Monitoring (TLC) After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent.

-

Validation Check: The starting material (1H-pyrazole-4-carbaldehyde) is highly polar due to strong N-H hydrogen bonding, resulting in a low retention factor (

). The successful formation of the product eliminates this H-bond donor, causing the product spot to elute significantly higher (

Step 4: Workup & Phase Separation Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.

-

Causality: DMF is notoriously difficult to remove via rotary evaporation and can partition into the organic layer. Washing with 5% aqueous LiCl is a field-proven technique that drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer.

Step 5: Concentration and Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford the pure product as a pale yellow oil.

Downstream Applications & Synthetic Workflows

Once synthesized, the C4-aldehyde serves as an electrophilic hub for late-stage diversification [3].

-

Reductive Amination: Reaction with primary/secondary amines and

yields pyrazole-methylamines. This specific transformation is heavily utilized in the synthesis of pyrrolopyrimidine-based CFTR potentiators for cystic fibrosis research [4]. -

Wittig Olefination: Coupling with phosphonium ylides generates vinyl pyrazoles, which can be further cyclopropanated to create rigid, metabolically stable drug cores.

Synthetic workflow and downstream diversification of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Analytical Validation (Self-Validating QA)

To guarantee trustworthiness and structural integrity, the isolated product must be validated using ¹H NMR (400 MHz,

-

Aldehyde Proton: Look for a sharp singlet at ~9.85 ppm (1H) . This confirms the formyl group survived the basic reaction conditions without undergoing Cannizzaro-type degradation.

-

Pyrazole Protons: Look for two distinct singlets at ~7.95 ppm and ~7.80 ppm (1H each) . Diagnostic Insight: In the starting material, these protons often appear as a broad, averaged signal due to tautomerism. Alkylation breaks the symmetry, rendering H3 and H5 chemically distinct.

-

Methylene Bridge: A distinct doublet at ~4.05 ppm (2H, J = 7.2 Hz) confirms the attachment of the

group to the pyrazole nitrogen. -

Cyclobutane Ring: A multiplet at ~2.80 ppm (1H) for the methine proton, and complex multiplets between ~2.00 - 1.70 ppm (6H) for the remaining cyclobutane methylenes.

References

- ChemicalBook.1-(cyclobutylmethyl)

- BenchChem Technical Support Team.Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde. BenchChem.

- Semantic Scholar.Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- Google Patents.

Comprehensive Spectral Profiling and Structural Elucidation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Molecular Architecture & Spectroscopic Causality

In modern drug discovery, pyrazole-4-carbaldehydes serve as critical electrophilic building blocks for synthesizing kinase inhibitors, antitubercular agents, and complex macrocycles [4]. The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula:

To fully validate this structure, an analytical scientist must rely on a self-validating system of orthogonal techniques: Nuclear Magnetic Resonance (NMR) to map atom-to-atom connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy to confirm functional group integrity, and High-Resolution Mass Spectrometry (HRMS) to verify the exact isotopic mass and fragmentation logic [1]. The following guide delineates the spectral profiling of this compound, emphasizing the causality behind specific experimental parameters and data interpretation.

Nuclear Magnetic Resonance (NMR) Profiling

H and C NMR Data Interpretation

The electron-withdrawing nature of the C4-formyl group exerts a profound anisotropic and inductive deshielding effect on the pyrazole ring. Consequently, the pyrazole protons (H-3 and H-5) resonate significantly downfield compared to unsubstituted pyrazoles [2]. The cyclobutylmethyl group introduces a distinct spin system, where the

Deuterated chloroform (

Table 1: Summarized

| Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Causality / Rationale |

| 9.85 | s | - | 1H | -CHO | Highly deshielded by the carbonyl oxygen and pyrazole ring current [2]. |

| 8.02 | s | - | 1H | Pyrazole H-3 | Deshielded by the adjacent C4-formyl group. |

| 7.91 | s | - | 1H | Pyrazole H-5 | Slightly more shielded than H-3 due to N1 alkylation. |

| 4.12 | d | 7.4 | 2H | Deshielded by the electronegative N1 atom. | |

| 2.85 | m | - | 1H | Cyclobutyl -CH- | Methine proton split by adjacent |

| 2.05 - 1.75 | m | - | 6H | Cyclobutyl - | Complex multiplet typical of strained cyclobutyl ring systems. |

Table 2: Summarized

| Chemical Shift ( | Assignment | Carbon Type | Causality / Rationale |

| 184.2 | -CHO | Carbonyl | Characteristic aldehyde resonance[2]. |

| 140.5 | Pyrazole C-3 | Heteroaromatic | |

| 132.8 | Pyrazole C-5 | Heteroaromatic | |

| 124.1 | Pyrazole C-4 | Quaternary | Shielded relative to C-3/C-5 due to resonance donation. |

| 55.4 | Aliphatic | Deshielded by direct attachment to pyrazole N1. | |

| 35.6 | Cyclobutyl -CH- | Aliphatic | Branching point of the cyclobutyl ring. |

| 25.2, 18.4 | Cyclobutyl - | Aliphatic | Strained ring carbons. |

2D NMR Structural Elucidation Workflow

To ensure absolute trustworthiness, 1D NMR data must be validated via 2D correlation experiments. COSY establishes the cyclobutyl spin system, HSQC confirms direct C-H attachments, and HMBC provides the critical long-range connectivity bridging the aliphatic tail to the heteroaromatic core (e.g.,

Fig 1. Self-validating 1D and 2D NMR workflow for structural elucidation.

Self-Validating NMR Acquisition Protocol

-

Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of

(containing 0.03% v/v TMS as an internal standard) to ensure a high signal-to-noise ratio for -

Shimming & Tuning: Perform automated 3D gradient shimming to achieve a line width of

Hz for the TMS signal, ensuring sharp resolution of the cyclobutyl multiplets. -

1D Acquisition: Acquire

H NMR (16 scans, 10s relaxation delay to ensure quantitative integration of the formyl proton) and -

2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC sequences. Set the HMBC long-range coupling constant (

) to 8 Hz to capture the critical

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Mode Analysis

IR spectroscopy provides orthogonal validation of the functional groups predicted by NMR. The most diagnostic feature of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is the intense carbonyl stretching frequency. Because the formyl group is conjugated with the pyrazole

-

Stretch (Aldehyde):

-

Stretch (Pyrazole Ring):

-

Stretch (Aliphatic):

-

Stretch (Heteroaromatic):

ATR-FTIR Protocol

-

Background Collection: Collect a background spectrum (32 scans,

resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric -

Sample Application: Deposit 1-2

of the compound (if liquid) or 1 mg (if solid) directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact. -

Acquisition: Record the spectrum from

to -

Validation: Verify the absence of a broad band above

(which would erroneously indicate an -OH or -NH impurity) to confirm the purity of the tertiary nitrogen system.

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Dynamics

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The basic, "pyridine-like" N2 atom of the pyrazole ring readily accepts a proton to form a highly stable

Collision-Induced Dissociation (CID) of this parent ion yields a predictable, self-validating fragmentation pattern. The primary neutral loss is carbon monoxide (-28 Da) from the formyl group. A secondary, highly diagnostic pathway is the cleavage of the cyclobutylmethyl aliphatic tail (-68 Da), leaving the stable pyrazole core.

Fig 2. ESI-MS/MS fragmentation pathway of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

ESI-TOF MS Protocol

-

Sample Preparation: Dilute the sample to

in an LC-MS grade -

Source Parameters: Set the ESI capillary voltage to

, desolvation temperature to -

Mass Calibration: Infuse a sodium formate calibration solution prior to acquisition to ensure mass accuracy within

. -

Acquisition: Acquire full scan data (

). Isolate the

Conclusion

The structural elucidation of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde requires a holistic analytical approach. By combining the precise atom-mapping capabilities of 2D NMR, the functional group verification of ATR-FTIR, and the exact mass/fragmentation logic of HRMS, analytical scientists can establish a highly trustworthy, self-validating profile of this critical molecular scaffold.

References

-

PubChemLite: 1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde Université du Luxembourg / PubChem[Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde MDPI - Molbank[Link]

-

Synthesis and Characterization of Pyrazole Derivatives INTELLIGENCE Journal of Multidisciplinary Research[Link]

-

Supplementary Information: Synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes The Royal Society of Chemistry[Link]

The Vilsmeier-Haack Formylation of Pyrazoles: Mechanistic Insights and Protocol Optimization

Executive Summary

The Vilsmeier-Haack (VH) reaction is a premier synthetic methodology for the formylation of electron-rich aromatic and heteroaromatic systems. In pyrazole chemistry, the VH formylation is the gold standard for synthesizing 4-formylpyrazoles. These compounds are critical building blocks and intermediates in the development of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac, as well as various antibacterial and antiparasitic agents[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and optimization strategies for drug development professionals and synthetic chemists.

Mechanistic Pathway: Causality at the Molecular Level

The Vilsmeier-Haack formylation of pyrazoles proceeds via an electrophilic aromatic substitution (EAS) mechanism. It is characterized by the in situ generation of a highly reactive electrophile, followed by regioselective attack and subsequent hydrolysis[2].

Phase 1: Generation of the Vilsmeier Reagent

The reaction commences with the interaction between

Phase 2: Regioselective Electrophilic Attack

While pyrazoles contain a pyridine-like nitrogen that withdraws electron density, the ring remains sufficiently electron-rich to undergo EAS. The electron density is not uniformly distributed; the C-3 and C-5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms. Consequently, the C-4 position possesses the highest electron density, making it the kinetically and thermodynamically favored site for electrophilic attack[3]. The pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a Wheland-type σ-complex.

Phase 3: Rearrangement and Hydrolysis

Following the attack, the expulsion of a proton restores aromaticity, yielding an iminium salt intermediate. This intermediate is stable under the anhydrous, acidic conditions of the reaction mixture. The actual aldehyde moiety is only revealed during the aqueous work-up phase. The addition of water or a mild base (e.g., saturated Na₂CO₃) hydrolyzes the iminium salt, expelling dimethylamine and yielding the final 4-formylpyrazole[4].

Mechanistic pathway of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Methodology and Self-Validating Protocols

To ensure high yields and reproducibility, the experimental design must account for the reactivity of the Vilsmeier reagent and the solubility profile of the resulting pyrazole-4-carbaldehyde. The following protocol is a self-validating system designed to prevent common failure modes[3][4].

Step-by-Step Protocol for 4-Formylpyrazole Synthesis:

-

Reagent Preparation (0–5 °C): Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF (6.0 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (4.0 equivalents) dropwise over 15–30 minutes. Causality & Validation: The dropwise addition controls the violent exothermic reaction. A color change to pale yellow indicates the successful formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C.

-

Electrophilic Aromatic Substitution (Heating): Remove the ice bath and gradually heat the reaction mixture to 90–120 °C for 2–6 hours. Causality & Validation: While the Vilsmeier reagent forms at low temperatures, the EAS on the pyrazole ring requires significant activation energy, necessitating elevated temperatures[4]. Monitor the reaction via Thin Layer Chromatography (TLC) by quenching a micro-aliquot in saturated NaHCO₃ to verify the disappearance of the starting material[3].

-

Quenching and Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic mixture carefully with a saturated solution of Na₂CO₃ or NaOH until the pH reaches ~7. Causality & Validation: Neutralization drives the hydrolysis of the iminium salt to the aldehyde. Crucially, it prevents the protonation of the basic pyrazole product, which would make it water-soluble and impossible to extract into an organic phase[3].

-

Extraction and Purification: Extract the aqueous layer with chloroform or dichloromethane (3x). If emulsions form, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer[3]. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Quantitative Optimization Data

Reaction conditions dictate the success of the formylation. The table below summarizes optimized parameters derived from literature for pyrazole formylation, comparing conventional heating with microwave-assisted synthesis[3][4][5].

| Parameter | Conventional Heating | Microwave-Assisted | Rationale / Causality |

| POCl₃ Equivalents | 3.0 - 5.0 eq | 1.5 - 2.0 eq | Excess POCl₃ compensates for moisture-induced degradation in conventional setups; microwaves require less due to rapid kinetics. |

| DMF Equivalents | 5.0 - 10.0 eq | 3.0 - 5.0 eq | Acts as both reagent and solvent. Excess ensures complete formation of the Vilsmeier reagent. |

| Temperature | 90 °C - 120 °C | 80 °C - 100 °C | High temperatures overcome the activation barrier for EAS at the C-4 position[4]. |

| Reaction Time | 2 - 12 hours | 5 - 15 minutes | Microwave irradiation significantly accelerates the reaction and reduces product degradation[5]. |

| Expected Yield | 70% - 85% | 85% - 95% | Microwave methods avoid the tar formation commonly associated with prolonged heating in POCl₃[5]. |

Conclusion

The Vilsmeier-Haack formylation remains an indispensable tool in the synthesis of 4-formylpyrazoles. By strictly controlling the anhydrous generation of the chloroiminium ion and optimizing the thermal conditions for electrophilic aromatic substitution, chemists can achieve high-yielding, scalable syntheses of critical pharmaceutical building blocks.

References

1.[1] Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Taylor & Francis (tandfonline.com). 1 2.[5] Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. 5 3.[3] Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem. 3 4.[2] Vilsmeier-Haack Reaction. Master Organic Chemistry. 2 5.[4] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. 4

Sources

Mechanistic Causality: The "Why" Behind Pyrazole Efficacy

The Pyrazole Scaffold in Drug Discovery: Mechanistic Causality, Quantitative Profiling, and Assay Validation

As a Senior Application Scientist deeply involved in early-stage drug discovery, I frequently encounter the pyrazole ring—a five-membered heterocyclic diazole—as a "privileged scaffold" in rational drug design. Its prevalence across diverse therapeutic areas is not coincidental; it is rooted in the fundamental physicochemical properties of the ring. The adjacent nitrogen atoms act as versatile hydrogen bond donors and acceptors, allowing the scaffold to mimic natural substrates while maintaining exceptional metabolic stability[1].

This technical whitepaper deconstructs the biological activity of pyrazole-containing compounds, exploring the structure-activity relationship (SAR) causality behind their efficacy, summarizing their quantitative profiles, and detailing the self-validating experimental workflows required to evaluate them.

The biological versatility of pyrazoles stems from their ability to be functionalized at the N1, C3, C4, and C5 positions, allowing medicinal chemists to precisely tune the molecule's electronic and steric parameters[1]. This functionalization dictates the target specificity, driving two of the most prominent pharmacological applications: kinase inhibition and cyclooxygenase (COX) selectivity.

A. Kinase Inhibition (The JAK/STAT Pathway)

In targeted oncology and immunology, pyrazole derivatives like Ruxolitinib have revolutionized the treatment of myeloproliferative neoplasms. The causality behind their success lies in the architecture of the kinase ATP-binding pocket. The pyrazole core acts as a perfect structural mimic for the adenine ring of ATP. When Ruxolitinib enters the binding "grotto" of Janus kinases (JAK1 and JAK2), the pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

Molecular modeling and atomic simulations demonstrate that this shape complementarity, combined with hydrophobic stabilization, results in a highly favorable binding affinity (ΔG ≈ -8.3 kcal/mol for JAK1), allowing the drug to outcompete endogenous ATP and halt downstream STAT phosphorylation[3].

Fig 1: Mechanism of JAK/STAT pathway inhibition by the pyrazole-derived drug Ruxolitinib.

B. Cyclooxygenase-2 (COX-2) Selectivity

For anti-inflammatory agents like Celecoxib, the 1,5-diarylpyrazole scaffold is the geometric linchpin for COX-2 selectivity. The fundamental difference between the COX-1 and COX-2 isozymes is an isoleucine-to-valine substitution at position 523 in COX-2, which opens up a secondary hydrophobic side pocket. The rigid, Y-shaped structure of the 1,5-diarylpyrazole scaffold forces the sulfonamide-bearing aryl group directly into this COX-2 specific pocket[4]. This steric insertion is impossible in COX-1, perfectly explaining the causality behind Celecoxib's potent anti-inflammatory action coupled with its favorable gastrointestinal safety profile. Recent medicinal chemistry efforts have even expanded this paradigm to create dual COX-2/5-LOX inhibitors by hybridizing the pyrazole core with thiazolidinone[5].

Quantitative Profiling of Pyrazole Derivatives

To contextualize the potency of these scaffolds, the following table summarizes the quantitative data (IC₅₀ values) of benchmark pyrazole-containing drugs and experimental leads.

| Compound | Primary Target(s) | IC₅₀ Value | Clinical / Experimental Application |

| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Myelofibrosis, Polycythemia Vera[3] |

| Itacitinib | JAK1 | ~3.0 nM | Inflammatory Diseases[2] |

| Celecoxib | COX-2 | 4.8 nM | Anti-inflammatory, Analgesic[4] |

| Compound 8 (Sadiq et al.) | COX-2 / 5-LOX | 51.0 nM / 990.0 nM | Dual Inhibitor Lead Compound[5] |

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To evaluate the biological activity of novel pyrazole compounds, researchers must employ robust, self-validating biochemical assays. I strongly advocate for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional ELISA for pyrazole screening.

The Causality of Assay Selection: Pyrazole libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET utilizes a long-lifetime europium (Eu) fluorophore. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence decays completely. Furthermore, it is a homogeneous (no-wash) assay, which preserves weak equilibrium interactions that are often lost during the aggressive wash steps of an ELISA.

Fig 2: Self-validating TR-FRET experimental workflow for profiling pyrazole kinase inhibitors.

Step-by-Step Protocol

Step 1: Reagent Preparation & Control Definition

-

Action: Dispense 10 µL of kinase buffer (containing JAK2, 0.01% Tween-20, and 1 mM DTT) into a 384-well low-volume plate.

-

Causality: Tween-20 prevents the non-specific adsorption of the enzyme to the hydrophobic microplate walls. DTT is critical to maintain the kinase's catalytic cysteine residues in a reduced, active state.

-

Self-Validation: Allocate columns 1 and 2 for positive controls (DMSO only, representing 100% kinase activity) and negative controls (EDTA-quenched enzyme, representing 0% activity). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5, confirming a robust signal window.

Step 2: Compound Titration

-

Action: Perform an 11-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO, then transfer 100 nL to the assay plate using an acoustic liquid handler (e.g., Echo).

-

Causality: A wide concentration range (typically 10 µM down to 0.1 nM) is strictly required to capture both the upper and lower asymptotes of the dose-response curve, ensuring accurate determination of the Hill slope and IC₅₀.

Step 3: Reaction Initiation

-

Action: Add 10 µL of a substrate mix containing the peptide substrate and ATP at a concentration equal to its apparent

. Incubate for 60 minutes at room temperature. -

Causality: Running the assay exactly at the ATP

balances the assay's sensitivity to ATP-competitive inhibitors (like pyrazoles) while maintaining sufficient reaction velocity to generate a measurable signal.

Step 4: Detection & Quenching

-

Action: Add 10 µL of detection buffer containing 20 mM EDTA, the Eu-labeled anti-phospho antibody, and the acceptor fluorophore (e.g., ULight).

-

Causality: EDTA rapidly chelates the

ions required for ATP hydrolysis, instantly halting the kinase reaction. This prevents signal drift and ensures that plate reading times do not introduce temporal bias.

Step 5: Data Analysis

-

Action: Read the plate using a TRF-capable microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio and fit the data to a 4-parameter logistic (4PL) non-linear regression model to extract the IC₅₀.

References

1.1. Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: nih.gov URL: [Link]

1.3. Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: mdpi.com URL: [Link]

1.5. Title: Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1 Source: nih.gov URL: [Link]

1.9. Title: Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib Source: nih.gov URL: [Link]

1.14. Title: Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: mdpi.com URL: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 3. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Engineering the Pyrazole Pharmacophore: A Technical Blueprint for Next-Generation Drug Discovery

The Structural Causality of the Privileged Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring—a five-membered 1,2-diazole heterocycle—has emerged as a "privileged scaffold." As a Senior Application Scientist, I approach pyrazole not merely as a structural motif, but as a highly tunable physicochemical tool. The causality behind its widespread success in drug development lies in its unique electronic distribution. The adjacent nitrogen atoms provide a highly localized hydrogen-bond donor (pyrrole-like nitrogen) and acceptor (pyridine-like nitrogen) pair.

This dual capability allows pyrazole derivatives to seamlessly mimic the adenine ring of ATP, enabling them to anchor deeply into the highly conserved hinge regions of various kinases. This precise molecular mimicry is the driving force behind several blockbuster FDA-approved therapeutics, including the JAK inhibitors ruxolitinib and baricitinib, and the VEGFR inhibitor axitinib (1)[1]. By strategically functionalizing the C3, C4, and C5 positions of the pyrazole core, researchers can dictate steric bulk and lipophilicity, thereby shifting the molecule's selectivity profile across a vast array of biological targets.

Mechanistic Pathways and Target Engagement

The rational design of novel pyrazole derivatives heavily relies on understanding their target engagement mechanisms. Recent advancements demonstrate their efficacy across two primary therapeutic domains: oncology and inflammation.

Oncology: Kinase Inhibition and Cytoskeletal Disruption

Cancer cell proliferation is frequently driven by hyperactive signaling cascades such as the PI3K/AKT and EGFR pathways. Pyrazole derivatives have shown remarkable efficacy as ATP-competitive inhibitors of these kinases. For instance, novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, demonstrating high cytotoxicity against MCF7 breast cancer cells (2)[2].

Beyond kinase inhibition, specific pyrazole analogs induce apoptosis via cytoskeletal disruption. Mechanistic studies reveal that certain derivatives bind directly to

Inflammation: Dual COX/LOX Inhibition

Inflammation is mediated by arachidonic acid metabolites produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Traditional NSAIDs often cause gastrointestinal toxicity due to selective COX inhibition. However, carefully engineered pyrazole analogs containing benzothiophenyl and carboxylic acid moieties have demonstrated dual COX-2/5-LOX inhibition. These dual-action derivatives suppress inflammation more effectively than standard drugs like celecoxib, while mitigating adverse gastrointestinal effects (4)[4].

Pyrazole-mediated inhibition of the EGFR/PI3K/AKT signaling cascade inducing apoptosis.

Rational Design and Synthetic Strategies

The synthesis of pyrazole derivatives must be approached with a focus on yield, regioselectivity, and late-stage functionalization.

The Causality of Fluorination:

Incorporating fluorine atoms into the pyrazole core is a deliberate design choice. Fluorine's high electronegativity and small van der Waals radius improve the metabolic stability of the drug by blocking cytochrome P450-mediated oxidation, while simultaneously enhancing lipophilicity for better membrane permeability. For example, the fluorination of enones using

Iterative workflow for the design, synthesis, and biological validation of pyrazole leads.

Experimental Protocols: Synthesis and Biological Validation

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate orthogonal validation steps to prevent false positives.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Causality: The Knorr pyrazole synthesis is utilized here because the condensation of 1,3-diketones with substituted hydrazines allows for modular assembly of diverse libraries necessary for Structure-Activity Relationship (SAR) studies.

-

Condensation: Dissolve 1.0 equivalent of the targeted 1,3-diketone and 1.1 equivalents of arylhydrazine hydrochloride in anhydrous ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to lower the activation energy for imine formation.

-

Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.

-

Purification: Quench the reaction with saturated

to neutralize the acid. Extract with dichloromethane, dry over anhydrous -

Self-Validation (Structural): Confirm regioselectivity using 2D-NOESY NMR. The spatial proximity of the N-aryl protons to the C5 substituent protons will definitively distinguish the 1,3,5-isomer from the 1,4,5-isomer.

Protocol B: High-Throughput Cytotoxicity and Cell Cycle Analysis

Causality: Relying solely on an MTT assay only confirms a reduction in metabolic activity, which could be due to senescence rather than apoptosis. We couple MTT with Flow Cytometry to validate the exact mechanism of cell death.

-

Cell Seeding: Seed human lung carcinoma A549 cells and human breast cancer MCF-7 cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C in a 5% -

Compound Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the novel pyrazole derivatives.

-

Internal Controls: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to benchmark efficacy.

-

-

Primary Readout (MTT): After 48 hours, add MTT reagent. Incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the

. -

Orthogonal Validation (Flow Cytometry): Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify the percentage of cells arrested in the G2/M phase, validating tubulin or kinase-mediated cell cycle disruption.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

The structural modifications of the pyrazole core directly translate to varied biological efficacies. The table below consolidates recent quantitative data, demonstrating how specific derivatives out-perform standard clinical reference drugs across multiple targets (6)[6], (7)[7].

| Compound / Derivative | Target / Cell Line | Reference Drug ( | Primary Biological Effect | |

| Compound 42 | WM 266.4 (Melanoma) | 0.12 | Doxorubicin (N/A) | Potent Antiproliferative |

| Compound 43 | MCF-7 (Breast Cancer) | 0.25 | Doxorubicin (0.95) | PI3K Kinase Inhibition |

| Compound 44 | COX-2 Enzyme | 0.01 | Celecoxib (0.70) | Anti-inflammatory |

| Compound 44 | 5-LOX Enzyme | 1.78 | Licofelone (0.51) | Anti-inflammatory (Dual) |

| Compound 161a | A-549 (Lung Cancer) | 4.91 | 5-Fluorouracil (59.27) | Cytotoxicity / Apoptosis |

| Compound 163 | HepG-2 (Liver Cancer) | 12.22 | Doxorubicin (11.21) | Cytotoxicity |

Data Interpretation: The introduction of specific functional groups (e.g., benzothiophenyl in Compound 44) drastically increases binding affinity to COX-2, yielding an

Conclusion and Future Perspectives

The pyrazole pharmacophore remains a cornerstone of modern rational drug design. By leveraging its unique hydrogen-bonding profile and structural versatility, researchers can engineer highly selective inhibitors for complex kinase cascades and inflammatory pathways. Future drug development paradigms will likely focus on integrating computational pharmacophore mapping with late-stage functionalization techniques (like photoredox catalysis) to rapidly expand pyrazole libraries. As we continue to refine these molecules, the transition from in vitro hits to in vivo clinical candidates will rely heavily on the self-validating, mechanistically grounded protocols outlined in this guide.

References

- Future Medicinal Chemistry - Pyrazole: an Emerging Privileged Scaffold in Drug Discovery

- PMC (NIH)

- PMC (NIH)

- MDPI - Recent Advances in the Synthesis of Pyrazole Deriv

- PMC (NIH)

- MDPI - A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Frontiers - Heterocyclic Compounds: Pharmacology of Pyrazole Analogs

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physicochemical Properties of Substituted Pyrazoles: A Senior Application Scientist’s Guide to Rational Drug Design

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structural motif. From the selective COX-2 inhibitor celecoxib to advanced kinase inhibitors, the 1,2-diazole ring offers a unique constellation of electronic and steric properties. However, as any seasoned drug development professional knows, incorporating a pyrazole ring is rarely a simple plug-and-play operation. The subtle interplay of tautomerism, pKa shifts upon substitution, and lipophilicity dictates the success or failure of a lead candidate.

This whitepaper synthesizes field-proven insights and rigorous physicochemical principles to guide the rational design and profiling of substituted pyrazoles.

Electronic Architecture: Tautomerism and Bioisosterism

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1, hydrogen-bond donor) and a pyridine-like nitrogen (N2, hydrogen-bond acceptor). This dual nature makes pyrazole an exceptional bioisostere. It is frequently employed to replace amides, imidazoles, and phenols, offering improved metabolic stability and fine-tuned lipophilicity[1]. For instance, pyrazole is significantly more lipophilic and metabolically robust than phenol, making it a superior structural surrogate in late-stage lead optimization[2].

The most critical physicochemical behavior of unsubstituted or unsymmetrically substituted pyrazoles is annular tautomerism . In aqueous solution, the proton rapidly exchanges between the N1 and N2 positions. This dynamic equilibrium means that a single pyrazole derivative can present two distinct hydrogen-bonding faces to a receptor binding pocket[3].

Logical relationship between pyrazole tautomerism, receptor binding, and ADME profiles.

The ramification of this tautomerization is profound in synthetic workflows: the alkylation of unsymmetrically substituted pyrazoles typically yields a mixture of N1 and N2 regioisomers, the ratio of which is dictated by the electronic nature of the substituents and the solvent environment[4].

Acid-Base Chemistry and Ionization (pKa)

Understanding the ionization state of a drug candidate at physiological pH (7.4) is non-negotiable. Pyrazole is amphoteric. The pyrrolic N-H is weakly acidic with a pKa of approximately 14.2, while the conjugate acid (protonation at the pyridine-like nitrogen) has a pKa of roughly 2.5[5].

A common misconception is equating the basicity of pyrazole with that of imidazole.2[2]. This dramatic 4.6-log drop in basicity is driven by the strong inductive electron-withdrawing effect of the adjacent nitrogen atom[4].

Strategic substitution allows medicinal chemists to dial in the exact pKa required for target engagement or membrane permeability. For example,6[6], pushing the molecule toward a neutral, highly permeable state in the gut.

Quantitative Physicochemical Summary

| Compound / Scaffold | Conjugate Acid pKa | N-H pKa | CLogP (approx.) | Application / Mechanistic Note |

| Pyrazole (Unsubstituted) | ~2.5 | ~14.2 | 0.24 | Baseline bioisostere for phenol/benzene. |

| Imidazole (Reference) | ~7.1 | ~14.5 | -0.02 | Reference heterocycle; significantly more basic. |

| 1-Methylpyrazole | ~2.1 | N/A | 0.80 | N-alkylation locks the tautomeric state. |

| 3-(Trifluoromethyl)pyrazole | < 1.0 | ~11.5 | 1.20 | EWG reduces basicity and enhances lipophilicity. |

| Celecoxib (Drug) | ~11.1 (sulfonamide) | N/A | 3.50 | Tri-substituted pyrazole core; highly lipophilic. |

Self-Validating Experimental Protocols

To bridge the gap between theoretical properties and empirical data, rigorous analytical workflows are required. Below are two self-validating protocols designed to elucidate the physicochemical realities of substituted pyrazoles.

Protocol 1: Determination of Tautomeric Ratios via Variable-Temperature NMR (VT-NMR)

The Causality: At ambient temperature, the proton exchange between N1 and N2 occurs faster than the NMR timescale, resulting in broadened, time-averaged signals that obscure the true thermodynamic ratio of the tautomers. By lowering the temperature, we decelerate the exchange kinetics (kinetic trapping), allowing the distinct peaks of the 1H and 2H tautomers to resolve. Self-Validation: The protocol validates itself through mass balance; the sum of the integrated areas of the resolved tautomer peaks at low temperature must equal 100% of the integrated area of the time-averaged peak at room temperature.

-

Sample Preparation: Dissolve 5-10 mg of the substituted pyrazole in 0.6 mL of a highly polar, low-freezing-point deuterated solvent (e.g., DMF-d7 or Methanol-d4).

-

Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Note the broadness of the pyrazole C-H and N-H signals.

-

Cooling Gradient: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

-

Coalescence Identification: Identify the coalescence temperature (

) where the broad signal splits into distinct peaks. -

Deep Cooling & Integration: Continue cooling to at least 30 K below

(e.g., 220 K). Acquire a high-resolution spectrum. -

Data Analysis: Integrate the distinct C3-H and C5-H peaks. The ratio of these integrals directly represents the thermodynamic equilibrium constant (

) of the tautomers in that specific solvent environment.

Protocol 2: Aqueous pKa Determination via Cosolvent Extrapolation

The Causality: Heavily substituted pyrazoles often suffer from poor aqueous solubility. Direct aqueous titration frequently causes micro-precipitation, which artificially skews the titration curve and yields false pKa values. By titrating in varying ratios of a cosolvent (methanol) and extrapolating back to 0% cosolvent using a Yasuda-Shedlovsky plot, we bypass the solubility limit.

Self-Validation: The system is validated by the linearity of the Yasuda-Shedlovsky plot (

-

Solvent Preparation: Prepare three solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.

-

Sample Dissolution: Prepare a 1-2 mM solution of the pyrazole derivative in each solvent mixture.

-

Acidification: Drop the pH of the solution to ~1.5 using standardized 0.5 M HCl to fully protonate the pyridine-like nitrogen.

-

Forward Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to exclude CO2) until pH 12 is reached. Record the volume-pH curve.

-

Reverse Titration (Validation): Immediately titrate back to pH 1.5 using 0.5 M HCl. Overlay the curves to confirm zero hysteresis.

-

Extrapolation: Calculate the apparent pKa (

) for each cosolvent ratio. Plot

Late-Stage Functionalization in Drug Discovery

In the pursuit of optimal ADME properties,7[7]. Because the pyrazole N-H is nucleophilic, it can be subjected to late-stage

Experimental workflow for late-stage functionalization and profiling of pyrazole derivatives.

By locking the tautomeric state via N-alkylation, researchers eliminate the entropic penalty associated with tautomer reorganization upon receptor binding, often leading to a sharp increase in target affinity and a more predictable pharmacokinetic profile.

References

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

This document provides a comprehensive guide for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

Pyrazole-4-carbaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules with significant biological activities, including anti-inflammatory and anti-cancer properties. The title compound, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde, incorporates a cyclobutylmethyl substituent at the N1 position of the pyrazole ring, a structural motif of interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis of this target molecule is most effectively achieved through a two-step sequence:

-

N-alkylation of pyrazole: Introduction of the cyclobutylmethyl group onto the pyrazole ring.

-

Formylation of the pyrazole ring: Installation of the carbaldehyde group at the C4 position.

This guide will elaborate on a reliable and scalable protocol for each of these transformations, with a focus on the widely utilized Vilsmeier-Haack reaction for the formylation step.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the regioselective N-alkylation of pyrazole with a suitable cyclobutylmethyl electrophile. The subsequent and final step is the formylation of the resulting 1-(cyclobutylmethyl)-1H-pyrazole.

Caption: Overall two-step synthetic workflow.

Part 1: N-Alkylation of Pyrazole

Principle and Rationale

The N-alkylation of pyrazole can result in a mixture of N1 and N2 isomers. However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction. The choice of base and solvent is crucial for achieving high yields and ensuring the reaction proceeds efficiently. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed to facilitate the reaction, and a mild inorganic base such as potassium carbonate is typically sufficient to deprotonate the pyrazole, rendering it nucleophilic for the subsequent reaction with the alkyl halide.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Pyrazole | 68.08 | 5.00 g | 73.4 |

| (Bromomethyl)cyclobutane | 149.02 | 12.0 g | 80.5 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 110 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).

-

Add N,N-dimethylformamide (100 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add (bromomethyl)cyclobutane (12.0 g, 80.5 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-(cyclobutylmethyl)-1H-pyrazole can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[1] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This electrophile then attacks the electron-rich C4 position of the pyrazole ring. The reaction is conducted under anhydrous conditions as the Vilsmeier reagent is highly moisture-sensitive.[4] The reaction mixture is then quenched with an aqueous solution and neutralized to afford the desired aldehyde.

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1-(cyclobutylmethyl)-1H-pyrazole | 136.20 | 10.0 g | 73.4 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 16.9 g (10.2 mL) | 110 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Vilsmeier Reagent Preparation: In a dry 250 mL three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (16.9 g, 110 mmol) dropwise to the DMF via the dropping funnel with vigorous stirring over 30 minutes. The Vilsmeier reagent will form as a viscous complex.[4] Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (10.0 g, 73.4 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[5]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring. This step is exothermic and should be performed with caution.[2]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.[4]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in N-Alkylation | Incomplete reaction. | Increase reaction time or temperature. Ensure the potassium carbonate is anhydrous. |

| Poor reactivity of the alkylating agent. | Consider using the corresponding iodide ((iodomethyl)cyclobutane) for higher reactivity. | |

| Low Yield in Formylation | Incomplete formation or decomposition of the Vilsmeier reagent. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere to prevent moisture contamination.[4] Use fresh, high-purity POCl₃. |

| Suboptimal reaction temperature. | The formylation is temperature-dependent. If the reaction is sluggish, a higher temperature may be required. Monitor by TLC to find the optimal temperature.[4] | |

| Inefficient work-up. | Ensure complete neutralization and perform multiple extractions to maximize product recovery.[4] | |

| Formation of Side Products | Overheating during formylation. | Maintain the recommended temperature range and monitor the reaction closely. |

| Impurities in the starting material. | Ensure the 1-(cyclobutylmethyl)-1H-pyrazole is of sufficient purity before proceeding to the formylation step. |

Characterization Data

The final product, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₉H₁₂N₂O with a monoisotopic mass of 164.09 g/mol .[6]

References

- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

- Sudharani, D., & Sudha, V. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry.

- Taylor & Francis. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

- Semantic Scholar. (n.d.).

- ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.

- MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- BenchChem. (2025).

- Patel, R., & Parmar, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Chemical Methodologies. (2023, April 15).

- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.

- Semantic Scholar. (n.d.).

- STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.

- Google Patents. (n.d.).

- BenchChem. (2025).

- ACS Figshare. (2022, July 25). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.).

- PubChem. (n.d.). 1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde.

- MilliporeSigma. (n.d.). 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde.

- Michigan Publishing. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- MilliporeSigma. (n.d.). 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde | 1545675-69-1.

- National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.

- ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols.

- Santa Cruz Biotechnology. (n.d.). 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | SCBT.

Sources

Application Note: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry & Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic rationale, synthetic workflows, and self-validating protocols for leveraging pyrazole-4-carbaldehydes in targeted therapeutics.

Introduction & Physicochemical Profile

In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for phenyl rings or amides to improve aqueous solubility and target engagement. Among its derivatives, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) has emerged as a highly versatile building block [1]. The presence of the electrophilic C4-formyl group provides a reliable synthetic handle for divergent functionalization, while the N1-cyclobutylmethyl substituent offers unique pharmacokinetic and pharmacodynamic advantages.

Table 1: Impact of N1-Substitution on Pyrazole Physicochemical Properties

Summarizing the theoretical impact of various N1-substituents on the pyrazole core to guide lead optimization.

| Property / Substituent | Methyl (-CH₃) | Cyclobutylmethyl (-CH₂-cBu) | Phenyl (-C₆H₅) |

| cLogP Contribution | Low (~0.5) | High (~2.1) | Moderate (~1.8) |

| Steric Bulk (Volume) | Minimal | Moderate (sp³ rich, rigid) | High (Planar, flat) |

| Metabolic Stability | High | High (Resistant to CYP450 oxidation) | Moderate (Prone to para-hydroxylation) |

| Target Pocket Fit | Shallow clefts | Deep, narrow hydrophobic pockets | Flat aromatic clefts |

Strategic Rationale in Drug Design

As a Senior Application Scientist, selecting the right building block is never arbitrary; it is a calculated decision based on structure-activity relationship (SAR) requirements.

Why the Cyclobutylmethyl Moiety? The cyclobutylmethyl group is strategically utilized to occupy specific hydrophobic pockets within target proteins, such as the ATP-binding hinge region of Janus kinases (JAK) or PIM kinases [2]. Unlike straight-chain alkyl groups (e.g., n-butyl or isobutyl), which are highly flexible and highly susceptible to rapid CYP450-mediated terminal hydroxylation, the cyclobutane ring restricts conformational flexibility. This sp³-rich structural rigidity not only improves target selectivity but significantly lowers intrinsic clearance, thereby enhancing the molecule's metabolic stability and in vivo half-life.

Why the 4-Carbaldehyde Handle? Aldehydes are the linchpins of combinatorial chemistry. The C4-carbaldehyde allows medicinal chemists to rapidly generate libraries of secondary/tertiary amines (via reductive amination) or rigid alkene linkers (via Knoevenagel condensation) from a single advanced intermediate [3].

Divergent synthetic workflows for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Key Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Chemoselective Reductive Amination

This workflow is utilized to synthesize 1-(cyclobutylmethyl)-1H-pyrazol-4-ylmethylamines, which are prevalent in GPCR ligands and antimicrobial agents.

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures chemoselective reduction of the transient iminium ion without prematurely reducing the starting aldehyde directly into a primary alcohol.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried flask, dissolve 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq). Rationale: Acetic acid acts as a mild acid catalyst to accelerate iminium ion formation while maintaining a pH that prevents degradation.

-

Stirring: Stir the mixture at room temperature for 1–2 hours under a nitrogen atmosphere.

-